REACTION_CXSMILES
|
N.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10]O)=[CH:6][CH:5]=1.[Li].[O:13]1CCC[CH2:14]1>>[CH3:2][O:3][C:4]1[CH2:5][CH:6]=[C:7]([CH2:10][CH2:14][OH:13])[CH2:8][CH:9]=1 |^1:11|
|
Name
|
|
Quantity
|
520 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred an additional 30 min at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in a three-necked flask which
|
Type
|
CUSTOM
|
Details
|
was fitted with a cold finger and overhead stirrer
|
Type
|
CUSTOM
|
Details
|
kept at -78° C. with a dry ice/isopropanol bath
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of absolute ethanol (400 mL)
|
Type
|
CUSTOM
|
Details
|
After the reaction was completely quenched (white color), it
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC(=CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |